
N-(4-Chlorobenzyl)prop-2-yn-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chlorobenzyl)prop-2-yn-1-amine is an organic compound with the molecular formula C10H10ClN. It is also known as Benzenemethanamine, 4-chloro-N-2-propyn-1-yl-. This compound is characterized by the presence of a 4-chlorobenzyl group attached to a prop-2-yn-1-amine moiety. It has a molecular weight of 179.65 g/mol and exhibits unique chemical properties due to the presence of both alkyne and amine functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Chlorobenzyl)prop-2-yn-1-amine can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzyl chloride with propargylamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Chlorobenzyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chlorobenzylamine.
Substitution: Formation of 4-azidobenzylamine or 4-thiobenzylamine.
Aplicaciones Científicas De Investigación
N-(4-Chlorobenzyl)prop-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(4-Chlorobenzyl)prop-2-yn-1-amine involves its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amine group can interact with biological receptors or enzymes, potentially inhibiting their activity. The compound’s ability to form covalent bonds with target molecules makes it a valuable tool in chemical biology and drug discovery .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylprop-2-yn-1-amine: Lacks the chlorine substituent on the benzyl group.
4-Chlorobenzylamine: Lacks the alkyne group.
Propargylamine: Lacks the benzyl group.
Uniqueness
N-(4-Chlorobenzyl)prop-2-yn-1-amine is unique due to the presence of both the 4-chlorobenzyl and prop-2-yn-1-amine moieties. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C10H10ClN |
|---|---|
Peso molecular |
179.64 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]prop-2-yn-1-amine |
InChI |
InChI=1S/C10H10ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h1,3-6,12H,7-8H2 |
Clave InChI |
VRYFQVRFMNXTJS-UHFFFAOYSA-N |
SMILES canónico |
C#CCNCC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
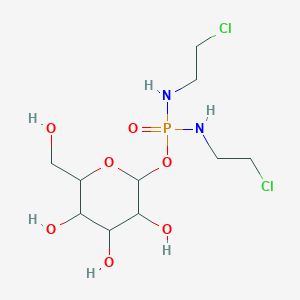
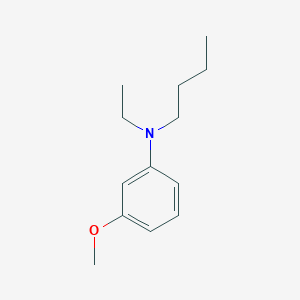
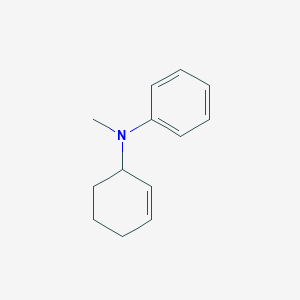


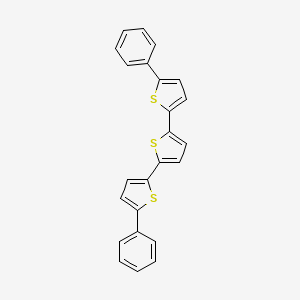

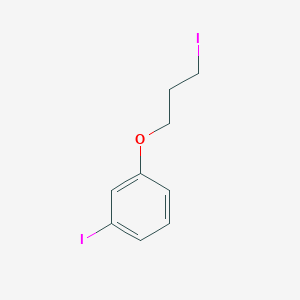
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)

